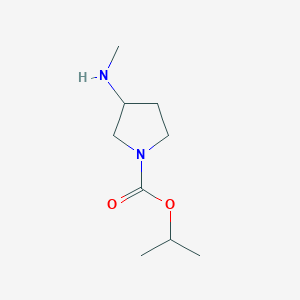

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with methylamine and isopropyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize waste, often employing continuous flow techniques and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate has found applications in various scientific fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Methylethanolamine

Pyrrolidine

Isopropyl esters

Methylamino derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylate side chain and a methylamino group. The molecular formula is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. The structural configuration contributes to its interaction with biological targets.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant interactions with the central nervous system, particularly in modulating neurotransmitter systems. For instance, studies on related pyrrolidine derivatives have shown their potential as inhibitors of enoyl acyl carrier protein reductase (InhA), an enzyme crucial for fatty acid synthesis in Mycobacterium tuberculosis, suggesting antimicrobial properties alongside neuropharmacological effects .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Neuropharmacological | Not specified | |

| Pyrrolidine carboxamides | InhA inhibition | 5.55 | |

| Related pyrrolidine derivatives | Antimicrobial | <5.96 |

Antimicrobial Properties

The compound's structural attributes allow it to function as an inhibitor of key enzymes involved in bacterial metabolism. The SAR studies indicate that modifications to the pyrrolidine ring can enhance or diminish the inhibitory activity against various microbial targets. For example, certain substitutions have been shown to increase potency against Mycobacterium tuberculosis by improving binding affinity to InhA .

Study on Inhibition of InhA

In a high-throughput screening campaign, several pyrrolidine derivatives were tested for their ability to inhibit InhA. Among these, this compound demonstrated promising activity, leading researchers to explore its potential as a scaffold for developing new antimicrobial agents . The study emphasized that only specific enantiomers exhibited significant activity, highlighting the importance of stereochemistry in drug design.

Neuropharmacological Investigation

Another investigation focused on the neuropharmacological effects of related compounds. It was found that certain derivatives could enhance cognitive function by inhibiting insulin-regulated aminopeptidase (IRAP), which is linked to memory processes. The findings suggest that compounds like this compound may offer therapeutic benefits for cognitive disorders .

Properties

IUPAC Name |

propan-2-yl 3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-4-8(6-11)10-3/h7-8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJKGRHBRIKLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.